molecular formula C15H11FN2OS B3139815 3-Fluorobenzyl 5-phenyl-1,3,4-oxadiazol-2-yl sulfide CAS No. 477856-72-7

3-Fluorobenzyl 5-phenyl-1,3,4-oxadiazol-2-yl sulfide

Cat. No.: B3139815
CAS No.: 477856-72-7
M. Wt: 286.3 g/mol
InChI Key: AZHQIOZBMLZUCC-UHFFFAOYSA-N
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Description

3-Fluorobenzyl 5-phenyl-1,3,4-oxadiazol-2-yl sulfide is a high-purity chemical reagent designed for research and development in pharmaceutical and agrochemical sciences. This compound features a 1,3,4-oxadiazole ring, a privileged scaffold in medicinal chemistry known for its favorable metabolic profile and ability to engage in hydrogen bonding, making it a versatile pharmacophore . Heterocyclic compounds containing the 1,3,4-oxadiazole nucleus, like this reagent, are recognized for a broad spectrum of biological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumor properties . The integration of a 3-fluorobenzylthio moiety is a strategic modification that can significantly influence the compound's electronic properties, lipophilicity, and overall bioavailability, thereby enhancing its potential in structure-activity relationship (SAR) studies. In agricultural research, 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives have demonstrated promising nematocidal, antifungal, and antibacterial effects against pathogens that threaten global crop security . This makes them valuable templates for the discovery of novel, efficient, and low-risk chemical pesticides. Furthermore, the 1,3,4-oxadiazole ring acts as a robust bioisostere for ester and amide functional groups, improving the hydrolytic and metabolic stability of lead compounds . Researchers can utilize this chemical as a key intermediate to develop new donor-acceptor molecules for material science applications or to probe novel mechanisms of action in biological systems. This product is strictly for research and further manufacturing applications and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[(3-fluorophenyl)methylsulfanyl]-5-phenyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2OS/c16-13-8-4-5-11(9-13)10-20-15-18-17-14(19-15)12-6-2-1-3-7-12/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZHQIOZBMLZUCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)SCC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201191630
Record name 2-[[(3-Fluorophenyl)methyl]thio]-5-phenyl-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201191630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477856-72-7
Record name 2-[[(3-Fluorophenyl)methyl]thio]-5-phenyl-1,3,4-oxadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477856-72-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[(3-Fluorophenyl)methyl]thio]-5-phenyl-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201191630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluorobenzyl 5-phenyl-1,3,4-oxadiazol-2-yl sulfide typically involves the cyclization of acyclic semicarbazide or thiosemicarbazide derivatives. Common reagents used in this process include phosphoryl chloride (POCl₃), phosphorus pentachloride (PCl₅), polyphosphoric acid (PPA), and trifluoroacetic anhydride ((CF₃CO)₂O) .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s yield and purity. Techniques such as microwave-assisted synthesis can enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

3-Fluorobenzyl 5-phenyl-1,3,4-oxadiazol-2-yl sulfide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or lead tetraacetate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorobenzyl moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), lead tetraacetate (Pb(OAc)₄)

    Reduction: Sodium borohydride (NaBH₄)

    Substitution: Various nucleophiles under basic or acidic conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Inhibition of Enzyme Activity

Research indicates that compounds similar to 3-Fluorobenzyl 5-phenyl-1,3,4-oxadiazol-2-yl sulfide demonstrate significant inhibitory effects on various enzymes. Notably, studies have highlighted the effectiveness of 5-phenyl-1,3,4-oxadiazol-2(3H)-ones as potent inhibitors of Notum carboxylesterase activity. This enzyme is implicated in the regulation of Wnt signaling pathways, which are crucial in cancer progression and developmental processes .

Case Study: Notum Inhibition
A study conducted by Mahy et al. demonstrated that modifications to the oxadiazole ring could enhance inhibitory potency against Notum. The structure–activity relationship (SAR) analyses revealed that specific substitutions on the aryl rings significantly affected the IC50 values, suggesting that similar modifications could be explored for 3-Fluorobenzyl derivatives .

CompoundIC50 (nM)Remarks
Unsubstituted Phenyl41Benchmark
4-Cl Substituted20Enhanced potency
4-NMe2 Substituted7.4Strongly electron-donating

Anticancer Potential

The oxadiazole moiety has been associated with anticancer activities. Compounds containing this functional group have shown promise in targeting various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The structural characteristics of this compound may contribute to its potential as an anticancer agent through modulation of key signaling pathways involved in tumor growth .

Drug Development

The unique properties of oxadiazoles make them attractive candidates for drug development. The ability to fine-tune their biological activity through structural modifications allows researchers to design compounds with specific therapeutic targets. The synthesis of derivatives based on the oxadiazole framework can lead to the discovery of novel therapeutics for diseases such as cancer and neurodegenerative disorders.

Structure–Activity Relationship Studies

The exploration of SAR for compounds like this compound is crucial for understanding how different substituents influence biological activity. By systematically varying the chemical structure and analyzing the resulting biological effects, researchers can identify optimal configurations for desired pharmacological effects.

Mechanism of Action

The mechanism of action of 3-Fluorobenzyl 5-phenyl-1,3,4-oxadiazol-2-yl sulfide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes . The compound’s electron-rich oxadiazole ring can interact with various biological molecules, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Benzyl Substituent Variations
  • 3-Fluorobenzyl vs. 2-Chlorobenzyl Derivatives
    • 3-Fluorobenzyl 5-phenyl-1,3,4-oxadiazol-2-yl sulfide (target compound) differs from 2-chlorobenzyl 5-phenyl-1,3,4-oxadiazol-2-yl sulfone (CAS 354777-03-0) in two key aspects:

Halogen substituent : Fluorine (electron-withdrawing) vs. chlorine (moderately electron-withdrawing).

Sulfur oxidation state : Sulfide (S) vs. sulfone (SO₂).

  • Sulfones generally exhibit higher chemical stability but reduced reactivity compared to sulfides, which may impact biological activity .
  • Trifluoromethyl Substitution
    The derivative 3-fluorobenzyl 5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl sulfide (CAS 477857-07-1) replaces the phenyl group at position 5 with a 4-(trifluoromethyl)phenyl group. The trifluoromethyl group’s strong electron-withdrawing nature may enhance binding affinity in hydrophobic pockets of biological targets .
Heterocyclic Linker Modifications
  • Morpholine-Linked Derivatives
    The compound 4-{2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethyl}morpholine (CAS 724438-86-2) introduces a morpholine ring via an ethyl sulfide linker. Morpholine improves aqueous solubility due to its polar nature, contrasting with the lipophilic 3-fluorobenzyl group in the target compound .
Thermal Stability and Spectral Data
  • Melting Points :
    • The target compound’s melting point is unreported, but analogs like 6d (mp 295–296°C) and 6e (mp 158–159°C) show variability based on substituent bulk and crystallinity .
  • IR Spectroscopy :
    Key peaks for oxadiazole derivatives include C=N (1600–1650 cm⁻¹) and C=O (amide, ~1680 cm⁻¹). Sulfides exhibit S–C stretches near 650–750 cm⁻¹, absent in sulfones .
Anticancer Activity
  • Oxadiazole vs. Thiadiazole Derivatives :
    Replacement of the 1,3,4-oxadiazole ring with 1,3,4-thiadiazole (e.g., compound 5e ) drastically reduces anticancer activity, highlighting the oxadiazole’s electronic role in target binding .
  • Substituent Impact :
    • Fluorine at the benzyl position (target compound) may enhance membrane permeability compared to bulkier groups like 4-chlorophenyl (e.g., 5e ) .
Coordination Chemistry
  • The 1,3,4-oxadiazole ring in ligands like N-(5-phenyl-1,3,4-oxadiazol-2-yl)-p-nitrobenzamide () coordinates with metals via N and O donors. The sulfide group in the target compound could alter coordination modes compared to amide or carboxylate derivatives .

Data Tables

Table 1: Comparative Properties of Selected Analogs

Compound Name Substituents Melting Point (°C) Yield (%) Key Functional Groups Biological Activity Notes
Target Compound 3-Fluorobenzyl, Phenyl N/A N/A Oxadiazole, Sulfide Hypothesized enhanced stability
2-Chlorobenzyl sulfone (CAS 354777-03-0) 2-Chlorobenzyl, Phenyl N/A N/A Oxadiazole, Sulfone Likely inert in redox reactions
4-Morpholinyl ethyl sulfide (CAS 724438-86-2) Morpholine, Ethyl linker N/A N/A Oxadiazole, Sulfide Improved solubility
N-(4-Nitrobenzylidene)-carbohydrazide (6d) 4-Nitrobenzylidene, Furan 295–296 88 Oxadiazole, Amide, C=N High thermal stability

Biological Activity

3-Fluorobenzyl 5-phenyl-1,3,4-oxadiazol-2-yl sulfide is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. The oxadiazole scaffold is known for its potential in medicinal chemistry, particularly in the development of anticancer agents, antimicrobial compounds, and other therapeutic agents. This article reviews the biological activity of this specific compound, highlighting relevant research findings, case studies, and data tables.

Chemical Structure

The molecular formula of this compound is C15H12FN3OSC_{15}H_{12}FN_3OS. The compound features a fluorobenzyl group and a phenyl ring attached to the oxadiazole core, which is crucial for its biological interactions.

Biological Activity Overview

The biological activities of 1,3,4-oxadiazoles have been extensively studied. These compounds exhibit various pharmacological effects including:

  • Anticancer Activity : Many derivatives of 1,3,4-oxadiazoles have shown cytotoxicity against different cancer cell lines by inhibiting key enzymes involved in tumor growth.
  • Antimicrobial Properties : Some oxadiazole derivatives have demonstrated effectiveness against bacterial and fungal pathogens.
  • Anti-inflammatory Effects : Certain compounds within this class have been noted for their ability to modulate inflammatory responses.

Anticancer Mechanisms

Research indicates that this compound may exert its anticancer effects through several mechanisms:

  • Inhibition of Enzymes : The compound can inhibit enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are pivotal in cancer cell proliferation and survival.
  • Targeting Growth Factors : It may interfere with growth factor signaling pathways that are often dysregulated in cancer.
  • Induction of Apoptosis : Studies suggest that oxadiazole derivatives can trigger apoptotic pathways in cancer cells.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

Table 1: Summary of Biological Activities

Study ReferenceActivity TestedIC50 Value (µM)Cell Line
Notum Inhibition18Various
AnticancerVariesDifferent Cancer Cell Lines
PD-L1 Inhibition100Mouse Splenocytes

Notable Findings

  • Notum Inhibition : A study identified that derivatives like the one exhibit potent inhibition of Notum carboxylesterase activity with an IC50 value as low as 18 µM .
  • Cytotoxicity Against Cancer Cells : Research on various cell lines has shown that structural modifications to the oxadiazole scaffold can enhance cytotoxicity significantly .
  • Immune Modulation : The compound has been tested for its ability to rescue immune cells from apoptosis in the presence of PD-L1/PD-1 interactions .

Q & A

Basic: What are the established synthetic routes for 3-fluorobenzyl 5-phenyl-1,3,4-oxadiazol-2-yl sulfide?

Methodological Answer:
The synthesis typically involves multi-step protocols:

  • Cyclization: Formation of the 1,3,4-oxadiazole core via cyclocondensation of hydrazides with carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃) .
  • Thioether Formation: Coupling of the oxadiazole intermediate with 3-fluorobenzyl halides (e.g., chloride or bromide) in aprotic solvents (e.g., THF) using base catalysts (e.g., K₂CO₃) .
  • Purification: Crystallization from ethanol or methanol yields high-purity products, confirmed by melting points (e.g., 160–165°C) .
    Key intermediates like 5-phenyl-1,3,4-oxadiazole-2-thiol are critical precursors, synthesized from phenylacetic acid hydrazide .

Basic: How is the structural integrity of this compound confirmed?

Methodological Answer:

  • 1H/13C NMR: Signals for the fluorobenzyl group (δ 4.5–5.0 ppm for SCH₂; δ 115–120 ppm for aromatic C-F) and oxadiazole protons (δ 8.0–8.5 ppm) are diagnostic .
  • Elemental Analysis: Matches calculated C, H, N, and S percentages (e.g., C: 60.2%, H: 3.8%, N: 9.4%, S: 7.2%) .
  • Mass Spectrometry: Molecular ion peaks (e.g., [M+H]⁺ at m/z 329) confirm molecular weight .

Advanced: How can synthetic yields be optimized for scale-up?

Methodological Answer:

  • Solvent Selection: THF or DMF enhances solubility of intermediates .
  • Catalysis: Methanesulfonic acid improves cyclization efficiency under ultrasound irradiation, reducing reaction time by 50% .
  • Temperature Control: Maintaining 80–90°C during thioether formation minimizes side products .
  • Workflow Integration: Sequential one-pot reactions reduce purification steps, improving overall yield (e.g., 68% to 82%) .

Advanced: How to resolve contradictions in antimicrobial activity data?

Methodological Answer:

  • Structural Modulation: Compound 9 (active) vs. 5/7 (inactive) in highlights the necessity of substituent positioning. The 3-fluorobenzyl group enhances membrane penetration compared to non-fluorinated analogs .
  • Bioassay Design: Use standardized MIC (Minimum Inhibitory Concentration) assays instead of agar diffusion to quantify potency. For example, compound 9 showed MIC = 12.5 µg/mL against S. aureus, comparable to streptomycin .
  • Mechanistic Studies: Evaluate target engagement (e.g., inhibition of bacterial enoyl-ACP reductase) to validate selectivity .

Advanced: What strategies guide structure-activity relationship (SAR) studies for analogs?

Methodological Answer:

  • Core Modifications: Replace the oxadiazole with 1,2,4-oxadiazole or thiadiazole to assess heterocycle impact on bioactivity .
  • Substituent Effects: Introduce electron-withdrawing groups (e.g., -NO₂) on the benzyl ring to enhance electrophilicity and microbial target binding .
  • Linker Optimization: Replace the sulfide (-S-) with sulfone (-SO₂-) to improve metabolic stability, as seen in sulfone-containing analogs with extended half-lives .

Advanced: What analytical challenges arise in characterizing this compound?

Methodological Answer:

  • Crystallography: Single-crystal X-ray diffraction (e.g., CCDC 8S9) resolves ambiguous stereochemistry, confirming the planar oxadiazole ring and dihedral angles (e.g., 85° between fluorobenzyl and oxadiazole) .
  • Spectroscopic Overlap: Fluorine-proton coupling in NMR complicates aromatic signal assignment; use 19F NMR or 2D-COSY to decouple signals .
  • Purity Assessment: High-resolution LC-MS (e.g., SCIEX API 150EX) detects trace impurities (<0.5%) from incomplete cyclization .

Basic: Which functional groups are critical for biological activity?

Methodological Answer:

  • 1,3,4-Oxadiazole: Enhances π-π stacking with microbial enzyme active sites (e.g., fungal CYP51 in ) .
  • Fluorobenzyl Group: The -F substituent increases lipophilicity (logP ≈ 2.8), improving cellular uptake .
  • Sulfide Linker: Facilitates redox-mediated activation in bacterial cytoplasm, releasing reactive sulfur species .

Advanced: How to design analogs with improved pharmacokinetics?

Methodological Answer:

  • Bioisosteric Replacement: Substitute the sulfide with sulfonamide to reduce hepatic clearance, as demonstrated in sulfonamide derivatives with 2.3-fold higher AUC .
  • Prodrug Approaches: Esterify the benzyl group to enhance oral bioavailability (e.g., ethyl ester prodrugs hydrolyzed in plasma) .
  • Crystallographic Modeling: Use Sterol 14α-demethylase (CYP51) co-crystal structures (PDB: 3KHM) to guide fluorine placement for target affinity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Fluorobenzyl 5-phenyl-1,3,4-oxadiazol-2-yl sulfide
Reactant of Route 2
Reactant of Route 2
3-Fluorobenzyl 5-phenyl-1,3,4-oxadiazol-2-yl sulfide

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